METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Description
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-10-13(9-16(23)27-5)19(24)22-18(20-10)17(11(2)21-22)12-6-7-14(25-3)15(8-12)26-4/h6-8,21H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQFRRXGLFGFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the methyl acetate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
METHYL 3,4-DIMETHOXYPHENYL ACETATE: This compound shares the 3,4-dimethoxyphenyl group but lacks the pyrazolo[1,5-a]pyrimidine core.
3,4-DIMETHOXYPHENETHYLAMINE: This compound has a similar aromatic structure but differs in its functional groups and overall structure.
Uniqueness
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is unique due to its combination of the pyrazolo[1,5-a]pyrimidine core and the 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Methyl 2-[3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that may influence its biological activity. The presence of the dimethoxyphenyl group is significant as it is often associated with enhanced pharmacological properties.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds derived from this class have been shown to inhibit key kinases involved in cancer cell proliferation. A study demonstrated that specific derivatives could inhibit Pim-1 and Flt-3 kinases with IC50 values in the low micromolar range (around 0.39 µM for HCT116 cells) .
Table 1: Inhibition Potency of Pyrazolo[1,5-a]pyrimidine Compounds
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| 11b | Pim-1 | >0.001 | HCT116 |
| 11b | Flt-3 | >0.01 | HCT116 |
| 21 | Aurora-A | 0.16 | MCF-7 |
The mechanism by which this compound exerts its effects involves the inhibition of critical signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been noted that the compound inhibits BAD phosphorylation in a dose-dependent manner, which is crucial for promoting apoptosis in cancer cells .
Case Studies
- Pim Kinase Inhibition : In a study involving various pyrazolo[1,5-a]pyrimidine derivatives, compound 11b was found to inhibit Pim-1 kinase with over 98% efficacy at a concentration of 1 µM. This suggests a strong potential for therapeutic applications in cancers where Pim-1 is implicated .
- Dual Kinase Inhibition : Another study highlighted that certain derivatives not only inhibited Pim-1 but also showed activity against Flt-3 kinases. This dual inhibition could be beneficial in targeting multiple pathways involved in tumor growth .
Safety Profile
The safety profile of this compound appears favorable based on preliminary studies indicating no significant hERG inhibition at concentrations up to 30 µM. This is an important consideration for drug development as hERG inhibition can lead to cardiac toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
